Lithium tetrahydroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

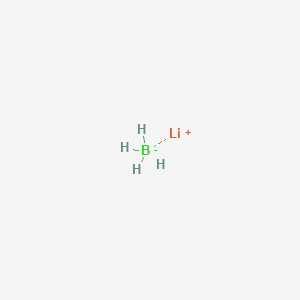

Molecular Formula |

BH4Li |

|---|---|

Molecular Weight |

21.8 g/mol |

IUPAC Name |

lithium;boranuide |

InChI |

InChI=1S/BH4.Li/h1H4;/q-1;+1 |

InChI Key |

UUKMSDRCXNLYOO-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[BH4-] |

Origin of Product |

United States |

Foundational & Exploratory

What are the fundamental properties of Lithium tetrahydroborate?

A Technical Guide to the Fundamental Properties of Lithium Tetrahydroborate (LiBH₄)

Introduction

This compound, also known as lithium borohydride (B1222165) (LiBH₄), is a powerful and versatile inorganic reducing agent with significant applications in organic synthesis, materials science, and as a high-capacity hydrogen storage material.[1] As a member of the complex hydride family, it is stronger than sodium borohydride yet generally safer to handle than lithium aluminum hydride, occupying a crucial niche in chemical reactivity.[2][3] Its low molecular weight and high hydrogen content (18.5 wt%) make it a subject of intense research for energy applications.[4][5]

This technical guide provides an in-depth overview of the fundamental chemical, physical, and reactive properties of LiBH₄. It is intended for researchers, chemists, and materials scientists who require detailed, quantitative data and standardized protocols for its use.

Core Chemical and Physical Properties

This compound is a white to grayish, hygroscopic crystalline solid that is highly sensitive to moisture.[1][6] It must be stored and handled under a dry, inert atmosphere to prevent decomposition.[1][7]

Data Presentation

The quantitative properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Structural Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Lithium borohydride, Lithium hydroborate | [1][2][3] |

| CAS Number | 16949-15-8 | [8][9] |

| Molecular Formula | LiBH₄ | [1][8] |

| Molecular Weight | 21.784 g/mol | [3] |

| Appearance | White to grayish crystalline solid/powder | [1][6] |

| Crystal Structure | Orthorhombic (at room temperature) | [3][8] |

Table 2: Thermodynamic and Physical Data

| Property | Value | Source(s) |

| Melting Point | 268 - 280 °C (decomposes) | [1][3][7][8][10] |

| Decomposition Temp. | ~380 °C | [3][8][10] |

| Density | 0.666 g/cm³ | [3] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -193.83 to -198.83 kJ/mol | [3][10] |

| Standard Molar Entropy (S⦵₂₉₈) | 75.7 J/(mol·K) | [3][10] |

| Molar Heat Capacity (Cp) | 82.6 J/(mol·K) | [3][10] |

| Solubility in Diethyl Ether | 2.5 - 4.28 g/100 mL (at 25 °C) | [3][10] |

| Solubility in Tetrahydrofuran (B95107) (THF) | 28 g/100 mL (at 25 °C) | [10] |

| Solubility in Water | Reacts violently | [1][3] |

Reactivity and Chemical Behavior

As a Reducing Agent

LiBH₄ is a potent reducing agent capable of reducing a wide range of functional groups. Its reactivity is greater than that of sodium borohydride, allowing it to reduce esters and amides, a reaction not readily achieved by NaBH₄.[3] This enhanced reactivity is attributed to the polarization of the carbonyl substrate by the lithium cation.[3] However, it is more chemoselective and safer to handle than the more powerful lithium aluminum hydride, as it does not typically reduce nitro groups, alkyl halides, or tertiary amides.[3][7]

Reaction with Protic Solvents

LiBH₄ reacts exothermically and often violently with protic solvents like water and alcohols to produce hydrogen gas.[1][6] The hydrolysis reaction proceeds as follows:

LiBH₄ + 2H₂O → LiBO₂ + 4H₂

This reactivity makes it imperative to use dry, aprotic solvents such as diethyl ether or tetrahydrofuran (THF) for reactions.[7]

Thermal Decomposition and Hydrogen Storage

Upon heating, LiBH₄ undergoes a phase transition at approximately 116°C before melting and decomposing.[11] The decomposition, which occurs at temperatures above 280°C, releases a significant amount of hydrogen gas, making it a promising material for hydrogen storage.[4][7] The decomposition pathway is complex, but ultimately yields lithium hydride, boron, and hydrogen gas.

Recent research has focused on destabilizing LiBH₄ with additives, such as lithium hydroxide (B78521) (LiOH), to lower the hydrogen release temperature.[4][5][12] This destabilization is achieved through a coupling reaction between the hydridic hydrogen (Hδ⁻) in the [BH₄]⁻ anion and the protic hydrogen (Hδ⁺) in the [OH]⁻ anion.[4][5]

Experimental Protocols

Synthesis Methodologies

Protocol 3.1.1: Metathesis from Sodium Borohydride and Lithium Halide This is a common industrial method for producing LiBH₄.[7]

-

Materials : Sodium borohydride (NaBH₄), lithium chloride (LiCl) or lithium bromide (LiBr), and an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Apparatus : High-energy ball mill, inert atmosphere glovebox or Schlenk line, filtration apparatus.

-

Procedure : a. Under an inert atmosphere (argon or nitrogen), charge the ball mill vessel with equimolar amounts of NaBH₄ and the lithium halide. b. Add the anhydrous ether solvent. c. Mill the mixture for a specified duration to facilitate the metathesis reaction: NaBH₄ + LiX → LiBH₄ + NaX (s).[7] d. Following the reaction, filter the mixture under inert atmosphere to remove the precipitated sodium halide (NaCl or NaBr). e. The resulting filtrate is a solution of LiBH₄ in the ether solvent. The solid product can be obtained by careful removal of the solvent under vacuum. f. A reaction yield of up to 90% can be achieved with this method.[7]

Protocol 3.1.2: Synthesis from Lithium Hydride and Boron Trifluoride An alternative laboratory-scale synthesis involves the reaction of lithium hydride with boron trifluoride etherate.[3][13]

-

Materials : Lithium hydride (LiH), boron trifluoride diethyl etherate (BF₃·OEt₂), anhydrous diethyl ether.

-

Apparatus : Schlenk flask, dropping funnel, magnetic stirrer, inert atmosphere setup.

-

Procedure : a. Suspend four equivalents of LiH powder in anhydrous diethyl ether in a flask under an inert atmosphere. b. Cool the suspension in an ice bath. c. Add one equivalent of BF₃·OEt₂ dropwise to the stirred suspension. d. The reaction proceeds according to the stoichiometry: 4LiH + BF₃·OEt₂ → LiBH₄ + 3LiF(s) + Et₂O.[3] e. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. f. Filter the reaction mixture to remove the insoluble lithium fluoride (B91410) (LiF) precipitate. g. The LiBH₄ remains in the ether solution and can be used directly or isolated by solvent evaporation.

Analytical Procedures

Protocol 3.2.1: Purity Determination by Titration The purity of LiBH₄ is commonly determined by titration, which quantifies the active hydride content.[1]

-

Principle : This method typically involves the controlled hydrolysis of a weighed sample of LiBH₄ in a sealed system, followed by the quantification of the evolved hydrogen gas or the titration of the resulting basic solution.

-

Procedure (General Outline for Acid-Base Titration) : a. Under an inert atmosphere, accurately weigh a sample of LiBH₄. b. Carefully and slowly quench the sample in a known excess of cooled, degassed water to form a solution of lithium metaborate (B1245444) (LiBO₂), a basic salt. c. Titrate the resulting solution with a standardized acid (e.g., HCl) to a potentiometric or colorimetric endpoint. d. The amount of acid consumed is used to calculate the molar amount of LiBH₄ in the original sample, thereby determining its purity. Note: Due to the violent reaction with water, extreme caution and specialized equipment are necessary.

Safety and Handling Protocols

LiBH₄ is a hazardous material that requires strict safety precautions.[1] It is highly flammable, corrosive, and toxic if inhaled or ingested.[1][14]

Table 3: Hazard Identification and Classifications

| Hazard Type | GHS Code | Description | Source(s) |

| Physical | H260 | In contact with water releases flammable gases which may ignite spontaneously | [1][14] |

| Health | H301 | Toxic if swallowed | [1][14] |

| Health | H331 | Toxic if inhaled | [1] |

| Health | H314 | Causes severe skin burns and eye damage | [1][14] |

| Health | H335 | May cause respiratory irritation | [1] |

Storage and Handling:

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area, away from water, moisture, and sources of ignition.[14][15] Storage under an inert gas (argon or nitrogen) is mandatory.[1][7]

-

Handling : All manipulations should be performed in a glovebox or under an inert atmosphere using a Schlenk line.[15] Avoid creating dust.[15] The workplace must be kept dry.[14]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, flame-retardant laboratory coat, and chemical safety goggles with a face shield.[1][15] A NIOSH-approved respirator is required when dusts are generated.[15]

Emergency Procedures:

-

Spills : Do not use water. Cover the spill with dry sand, dry earth, or another non-combustible dry material.[6] Eliminate all ignition sources.[6]

-

Fire : DO NOT USE WATER OR FOAM.[6] Use Class D fire extinguishers, such as those containing dry sand, sodium chloride powder, or limestone powder.[6][15] If possible and safe, move containers away from the fire.[6]

Conclusion

This compound is a high-energy compound with a unique profile of reactivity and physical properties. Its role as a selective and powerful reducing agent is well-established in chemical synthesis. Furthermore, its exceptionally high hydrogen density continues to drive research into its application for chemical hydrogen storage. A thorough understanding of its properties, combined with strict adherence to safety and handling protocols, is essential for leveraging its capabilities effectively and safely in a research and development environment.

References

- 1. Lithium borohydride | this compound | LiBH4 – Ereztech [ereztech.com]

- 2. Lithium borohydride, this compound [organic-chemistry.org]

- 3. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 4. Understanding the reaction pathway of lithium borohydride-hydroxide-based multi-component systems for enhanced hydrogen storage - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA05368K [pubs.rsc.org]

- 5. Investigating the dehydrogenation pathway for lithium borohydride / hydroxide system - Nottingham ePrints [eprints.nottingham.ac.uk]

- 6. LITHIUM BOROHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Lithium tetrahydridoborate:Properties,Production and Uses_Chemicalbook [chemicalbook.com]

- 8. Lithium Borohydride [drugfuture.com]

- 9. Lithium Borohydride [commonorganicchemistry.com]

- 10. lithium borohydride [chemister.ru]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. EP1440934A1 - Process for preparing lithium borohydride - Google Patents [patents.google.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

The Genesis of a Powerful Reducing Agent: A Technical Guide to the Discovery and Historical Synthesis of Lithium Borohydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium borohydride (B1222165) (LiBH₄) is a powerful and versatile reducing agent with significant applications in organic synthesis and as a potential hydrogen storage material.[1][2] Its discovery in the mid-20th century marked a pivotal moment in the development of hydride chemistry, providing a reagent with unique reactivity and solubility compared to its sodium counterpart. This technical guide delves into the historical context of its discovery and details the evolution of its synthesis, providing researchers with a comprehensive understanding of this important compound.

Discovery and Historical Context

The discovery of lithium borohydride is credited to Hermann Irving Schlesinger and his student Herbert C. Brown in 1940.[3][4] Their work, initially focused on volatile uranium compounds for the Manhattan Project, led to the exploration of borohydrides. The first synthesis involved the reaction of ethyllithium (B1215237) with diborane (B8814927) (B₂H₆).[3] This groundbreaking research opened the door to a new class of hydride reagents and laid the foundation for the extensive study of their chemical properties.

Key Synthesis Methodologies

Several methods for the synthesis of lithium borohydride have been developed since its initial discovery. The following sections provide an overview and detailed experimental protocols for the most significant historical and contemporary methods.

The Original Schlesinger and Brown Synthesis (via Diborane)

The first reported synthesis of lithium borohydride involved the reaction of a lithium alkyl, specifically ethyllithium (C₂H₅Li), with diborane (B₂H₆). While historically significant, this method is less common today due to the hazardous nature of diborane.

Reaction:

2 B₂H₆ + 3 C₂H₅Li → 3 LiBH₄ + B(C₂H₅)₃

Experimental Protocol:

-

Apparatus: A vacuum line apparatus is required for the safe handling of gaseous diborane. The reaction is typically carried out in a flask connected to the vacuum line, equipped with a gas inlet and a magnetic stirrer. All glassware must be rigorously dried and the system purged with an inert gas (e.g., nitrogen or argon).

-

Reagents:

-

Ethyllithium (C₂H₅Li) solution in a suitable anhydrous solvent (e.g., benzene (B151609) or diethyl ether).

-

Diborane gas (B₂H₆).

-

-

Procedure:

-

A solution of ethyllithium is introduced into the reaction flask under an inert atmosphere.

-

The flask is cooled, and diborane gas is slowly bubbled through the solution with vigorous stirring.

-

A white precipitate of lithium borohydride forms.

-

Upon completion of the reaction, the volatile components (solvent and triethylborane) are removed under vacuum.

-

The resulting solid lithium borohydride is collected and stored under anhydrous conditions.

-

Metathesis Reaction (via Ball Milling)

A more common and safer laboratory-scale synthesis involves a solid-state metathesis reaction between sodium borohydride (NaBH₄) and a lithium halide, typically lithium bromide (LiBr), using a ball mill.[1][2] This mechanochemical approach avoids the use of hazardous reagents like diborane.

Reaction:

NaBH₄ + LiBr → LiBH₄ + NaBr

Experimental Protocol:

-

Apparatus: A planetary ball mill or a shaker mill. Hardened steel or tungsten carbide milling vials and balls are recommended. All manipulations should be performed in an inert atmosphere (e.g., inside a glovebox) to prevent moisture contamination.

-

Reagents:

-

Anhydrous sodium borohydride (NaBH₄), finely powdered.

-

Anhydrous lithium bromide (LiBr), finely powdered.

-

-

Procedure:

-

Equimolar amounts of finely powdered, anhydrous sodium borohydride and lithium bromide are loaded into the milling vial inside a glovebox.

-

The vial is sealed and placed in the ball mill.

-

The mixture is milled for a specified duration and at a set speed. Typical parameters can range from 1 to 6 hours at 300-500 rpm, with a ball-to-powder mass ratio of 10:1 to 40:1.[5]

-

After milling, the resulting mixture contains lithium borohydride and sodium bromide.

-

The lithium borohydride can be extracted from the solid mixture using a suitable anhydrous solvent in which it is soluble, but the sodium salt is not (e.g., diethyl ether or tetrahydrofuran).

-

The solution is then filtered to remove the insoluble sodium bromide.

-

The solvent is evaporated from the filtrate under vacuum to yield solid lithium borohydride.

-

Synthesis from Lithium Hydride and Boron Trifluoride

Another important synthetic route involves the reaction of lithium hydride (LiH) with boron trifluoride (BF₃), often as its etherate complex (BF₃·O(C₂H₅)₂).[1][2] This method is also advantageous as it avoids the direct handling of diborane gas.

Reaction:

4 LiH + BF₃ → LiBH₄ + 3 LiF

Experimental Protocol:

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler. The entire setup should be flame-dried and maintained under a positive pressure of an inert gas.

-

Reagents:

-

Lithium hydride (LiH) powder.

-

Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂).

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as the solvent.

-

-

Procedure:

-

Lithium hydride is suspended in the anhydrous solvent in the reaction flask under an inert atmosphere.

-

The boron trifluoride diethyl etherate is added dropwise to the stirred suspension from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours at room temperature or gentle reflux to ensure complete reaction.

-

The reaction mixture contains soluble lithium borohydride and insoluble lithium fluoride (B91410).

-

The mixture is filtered under an inert atmosphere to remove the lithium fluoride precipitate.

-

The solvent is removed from the filtrate by distillation or under vacuum to obtain solid lithium borohydride.

-

Quantitative Data Summary

The following table summarizes key quantitative data for lithium borohydride.

| Property | Value |

| Molar Mass | 21.78 g/mol |

| Density | 0.666 g/cm³ |

| Melting Point | 268-275 °C (decomposes) |

| Hydrogen Content | 18.5 wt% |

| Solubility in Diethyl Ether | 2.5 g/100 mL (25 °C) |

| Solubility in THF | 28 g/100 mL (25 °C) |

| Standard Enthalpy of Formation (ΔfH°) | -183.7 kJ/mol |

Visualizing Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the key synthesis methods described above.

References

Lithium tetrahydroborate CAS number and chemical structure.

This guide provides a comprehensive overview of lithium tetrahydroborate, a versatile reducing agent with significant applications in organic synthesis and as a potential hydrogen storage material. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

This compound, also known as lithium borohydride (B1222165), is an inorganic compound with the chemical formula LiBH₄.[1][2][3] Its Chemical Abstracts Service (CAS) number is 16949-15-8 .[1][3][4][5]

The chemical structure consists of a lithium cation (Li⁺) ionically bonded to a tetrahydroborate anion ([BH₄]⁻).[4][6] The tetrahydroborate anion possesses a tetrahedral geometry with a central boron atom covalently bonded to four hydrogen atoms.[6][7] At ambient conditions, this compound exists as a white orthorhombic crystalline solid.[1][2][7]

Physicochemical Properties

This compound is a white, crystalline powder that is highly sensitive to moisture.[3][4] It is more soluble in ethers than its more common counterpart, sodium borohydride, and is a stronger, yet more selective, reducing agent than lithium aluminum hydride.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | References |

| Molar Mass | 21.784 g/mol | [1] |

| Appearance | White solid | [1][4] |

| Density | 0.666 g/cm³ | [1] |

| Melting Point | 268 °C (541 K) | [1] |

| Boiling Point | Decomposes at 380 °C (653 K) | [1] |

| Solubility in Ether | 2.5 g/100 mL | [1] |

| Crystal Structure | Orthorhombic | [1][7] |

| Heat Capacity (C) | 82.6 J/(mol·K) | [1] |

| Standard Molar Entropy (S⦵₂₉₈) | 75.7 J/(mol·K) | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -198.83 kJ/mol | [1] |

Synthesis of this compound

This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

A prevalent method for the preparation of this compound involves a metathesis reaction between sodium borohydride (NaBH₄) and a lithium halide, such as lithium bromide (LiBr) or lithium chloride (LiCl).[1][8]

Experimental Protocol:

-

Reactant Preparation: Equimolar amounts of finely ground sodium borohydride and lithium bromide are weighed in an inert atmosphere (e.g., a glovebox) to prevent exposure to moisture.

-

Ball Milling: The reactants are transferred to a ball mill. The mixture is milled for a specified duration, which facilitates the solid-state reaction.

-

Reaction: The mechanical energy from ball milling drives the reaction: NaBH₄ + LiBr → LiBH₄ + NaBr.[9]

-

Extraction: The resulting mixture contains this compound and sodium bromide. This compound is selectively extracted from the solid mixture using a suitable solvent in which it is soluble, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1]

-

Isolation: The solution is then filtered to remove the insoluble sodium bromide. The solvent is subsequently removed from the filtrate under reduced pressure to yield solid this compound.

An alternative synthesis route involves the reaction of lithium hydride (LiH) with boron trifluoride (BF₃), typically as its etherate complex (BF₃·OEt₂).[1][9]

Experimental Protocol:

-

Reaction Setup: A suspension of lithium hydride in a dry, ethereal solvent (e.g., diethyl ether) is prepared in a reaction vessel under an inert atmosphere.

-

Addition of Boron Trifluoride: Boron trifluoride etherate is added dropwise to the stirred suspension of lithium hydride at a controlled temperature.

-

Reaction: The reaction proceeds according to the following stoichiometry: 4 LiH + BF₃ → LiBH₄ + 3 LiF.[1][9]

-

Workup: The reaction mixture contains the soluble product, this compound, and the insoluble byproduct, lithium fluoride (B91410) (LiF).

-

Isolation: The mixture is filtered to remove the lithium fluoride. The ethereal solution of this compound can be used directly or the solvent can be evaporated to obtain the solid product.

Applications in Research and Development

This compound is a valuable reagent with diverse applications in chemical research and development.

-

Selective Reducing Agent: In organic synthesis, it is employed as a reducing agent for a variety of functional groups.[1] It is particularly effective for the reduction of esters to primary alcohols, a transformation for which sodium borohydride is generally ineffective.[1][6] It can also reduce aldehydes, ketones, and in some cases, amides and nitriles.[1] The enhanced reactivity compared to sodium borohydride is attributed to the polarizing effect of the lithium cation on the carbonyl substrate.[1]

-

Hydrogen Storage: With a high hydrogen content by weight (18.5 wt%), this compound is a promising material for solid-state hydrogen storage.[2] Research is ongoing to overcome the challenges associated with the high temperatures required for hydrogen release and the reversibility of the process.[10]

-

Fuel Cell Technology: Due to its ability to release hydrogen upon reaction with water, it has been investigated for use in hydrogen generation systems for fuel cells.[1][3]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Flammability and Reactivity: It is a flammable solid that reacts violently with water and moisture, releasing flammable hydrogen gas, which may ignite spontaneously.[2][9][11] It should be handled in a dry, inert atmosphere.[3]

-

Health Hazards: It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[11][12][13] Ingestion can be toxic.[13]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound.[3][11] Work should be conducted in a well-ventilated fume hood.[12]

-

Storage: It should be stored in a tightly sealed container under an inert atmosphere, away from sources of ignition and moisture.[3][12]

References

- 1. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 2. Lithium borohydride | 16949-15-8 [amp.chemicalbook.com]

- 3. Lithium borohydride | this compound | LiBH4 – Ereztech [ereztech.com]

- 4. Lithium borohydride | BH4.Li | CID 4148881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lithium Borohydride SolutionCAS #: 16949-15-8 [eforu-chemical.com]

- 6. Borohydrides: Reducing Agents in Organic Synthesis | Borates Today [borates.today]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Lithium tetrahydridoborate:Properties,Production and Uses_Chemicalbook [chemicalbook.com]

- 9. Lithium borohydride - Sciencemadness Wiki [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Lithium Borohydride

For Researchers, Scientists, and Drug Development Professionals

Lithium borohydride (B1222165) (LiBH₄) is a versatile and potent inorganic hydride that serves as a powerful reducing agent in organic synthesis and stands as a material of significant interest in the field of hydrogen storage.[1][2][3] This technical guide provides a comprehensive overview of its core physical and chemical characteristics, detailed experimental protocols, and visual representations of its reaction pathways and workflows.

Core Physical and Structural Properties

Lithium borohydride is a white to grayish crystalline solid that is highly hygroscopic.[3][4] It is recognized for its low density and its status as one of the most hydrogen-dense chemical compounds.[1][3] At ambient conditions, it possesses an orthorhombic crystal structure.[1][3]

Table 1: Key Physical and Structural Properties of Lithium Borohydride

| Property | Value |

| Molecular Formula | LiBH₄ |

| Molar Mass | 21.784 g/mol [1] |

| Appearance | White to grayish crystalline solid[3][4] |

| Density | 0.666 g/cm³[1][3] |

| Melting Point | 268-284 °C (decomposes)[1][5] |

| Boiling Point | Decomposes at 380 °C[1] |

| Crystal Structure | Orthorhombic (at room temperature)[1][3] |

| Space Group | Pnma[1][6] |

| Lattice Constants | a = 7.178 Å, b = 4.436 Å, c = 6.803 Å[1] |

Thermodynamic Data

The thermodynamic properties of LiBH₄ are crucial for understanding its stability and reactivity, particularly in the context of its application in hydrogen storage, which is often limited by its high thermal stability.[7][8]

Table 2: Thermodynamic Properties of Lithium Borohydride

| Property | Value |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -198.83 kJ/mol[1] |

| Standard Molar Entropy (S⦵₂₉₈) | 75.7 J/(mol·K)[1] |

| Heat Capacity (Cₚ) | 82.6 J/(mol·K)[1] |

| Band Gap | 6.81 eV[6] |

Solubility Profile

The solubility of lithium borohydride is a key factor in its application as a reducing agent, dictating the choice of solvent for chemical reactions. It is highly soluble in ethereal solvents, which contributes to its utility in organic synthesis.[1][3] It is insoluble in hydrocarbons and reacts with protic solvents like water and alcohols.[3][9]

Table 3: Solubility of Lithium Borohydride in Various Solvents

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Tetrahydrofuran (THF) | 25[3] | 25 |

| Diethyl Ether (Et₂O) | 2.5 - 4.3[1][10] | 25 |

| Dimethoxyethane | 4.57 | 75 |

| Isopropanol | Soluble, with slow decomposition[5] | - |

| Water | Reacts violently[1][2] | - |

| Alcohols | Reacts[9] | - |

| Hydrocarbons | Insoluble[3] | - |

Chemical Characteristics and Reactivity

Stability and Handling

Lithium borohydride is a moisture-sensitive and highly flammable solid.[2][3] It reacts violently with water, releasing flammable hydrogen gas, which poses a significant safety hazard.[1][2] Consequently, it must be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[2][3] While stable in dry air, its hygroscopic nature means it readily absorbs atmospheric moisture, which can lead to decomposition.[3][11]

The reaction with water is vigorous and produces hydrogen gas, lithium hydroxide, and boric acid.[9]

Caption: Hydrolysis of Lithium Borohydride.

Reducing Properties

LiBH₄ is a potent reducing agent, stronger than sodium borohydride (NaBH₄) but generally weaker and safer to handle than lithium aluminium hydride (LiAlH₄).[1] Its enhanced reactivity compared to NaBH₄ is often attributed to the ability of the small Li⁺ cation to polarize the carbonyl substrate.[1] It is particularly effective for the reduction of esters to alcohols.[1][5]

Key Reductions:

-

Esters to primary alcohols[1]

-

Aldehydes and Ketones to corresponding alcohols[3]

-

Primary Amides to amines[1]

-

Nitriles to amines[1]

Unlike LiAlH₄, it does not typically reduce nitro groups, alkyl halides, or secondary and tertiary amides, offering a degree of chemoselectivity.[1]

Application in Hydrogen Storage

LiBH₄ is a leading candidate for solid-state hydrogen storage due to its exceptionally high theoretical hydrogen content of 18.5% by weight and a volumetric density of 121 kg H₂/m³.[12][13] However, a major obstacle to its practical application is the high temperature required for hydrogen release (dehydrogenation), which is typically above 400 °C.[3][13] Research is actively focused on destabilizing LiBH₄ through methods like catalyst doping and creating reactive composites to lower the dehydrogenation temperature.[8][13][14]

Experimental Protocols

Synthesis of Lithium Borohydride

Two common laboratory-scale methods for the synthesis of LiBH₄ are detailed below.

This method involves the reaction of sodium borohydride with a lithium halide, often facilitated by ball-milling or conducted in a suitable solvent where the product solubilities differ.[1][9][11]

Reaction: NaBH₄ + LiBr → LiBH₄ + NaBr

Methodology:

-

Reagents and Setup: Under an inert atmosphere, add equimolar amounts of anhydrous sodium borohydride and anhydrous lithium bromide to a ball-milling vessel.

-

Milling: Mill the mixture for a predetermined duration (e.g., several hours) until the reaction is complete. The mechanical energy facilitates the solid-state metathesis.

-

Extraction: Extract the resulting powder with a dry, ethereal solvent in which LiBH₄ is soluble and sodium bromide is not (e.g., diethyl ether or THF).

-

Isolation: Filter the mixture to remove the insoluble sodium bromide precipitate.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield solid lithium borohydride. The product should be stored under an inert atmosphere.

Caption: Workflow for LiBH₄ Synthesis via Metathesis.

This method involves the reaction of lithium hydride with boron trifluoride etherate.[1][9]

Reaction: 4 LiH + BF₃·Et₂O → LiBH₄ + 3 LiF + Et₂O

Methodology:

-

Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, suspend four equivalents of lithium hydride powder in anhydrous diethyl ether.

-

Addition: Slowly add one equivalent of boron trifluoride etherate (BF₃·Et₂O) to the stirred suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for several hours to ensure the reaction goes to completion.

-

Isolation: Cool the reaction mixture and filter it to remove the insoluble lithium fluoride (B91410) (LiF) byproduct.

-

Purification: The concentration of the LiBH₄ solution in diethyl ether can be determined by titration, or the solvent can be carefully removed under vacuum to yield the solid product.

General Protocol for Ester Reduction

The following is a generalized procedure for the reduction of an ester to a primary alcohol using LiBH₄.[15][16]

Methodology:

-

Setup: Dissolve the ester substrate in an anhydrous ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere of nitrogen or argon.

-

Addition of Reducing Agent: Add a solution of lithium borohydride (typically 1.5-2.5 equivalents, e.g., a 2M solution in THF) to the ester solution at room temperature. For less reactive esters, the reaction may require heating to reflux.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly quench the reaction by adding water, followed by a dilute aqueous acid (e.g., 1M HCl) to neutralize the mixture and dissolve the boron salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Workup: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude alcohol product.

-

Purification: Purify the crude product, if necessary, using techniques such as column chromatography or distillation.

Caption: Experimental Workflow for Ester Reduction using LiBH₄.

References

- 1. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 2. Lithium borohydride | Lithium tetrahydroborate | LiBH4 – Ereztech [ereztech.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Lithium borohydride | BH4.Li | CID 4148881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. iris.unito.it [iris.unito.it]

- 8. Understanding the reaction pathway of lithium borohydride-hydroxide-based multi-component systems for enhanced hydrogen storage - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA05368K [pubs.rsc.org]

- 9. Lithium borohydride - Sciencemadness Wiki [sciencemadness.org]

- 10. Borohydrides: Reducing Agents in Organic Synthesis | Borates Today [borates.today]

- 11. Page loading... [guidechem.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. Advancements in Lithium Borohydride for Enhanced Hydrogen Storage_Chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. Lithium Borohydride [commonorganicchemistry.com]

A Technical Guide to the Molecular Properties of Lithium Borohydride (LiBH4)

This document provides a detailed overview of the molecular formula and molar mass of Lithium Borohydride (B1222165) (LiBH4), a compound of significant interest to researchers and professionals in chemical synthesis and materials science.

Molecular Formula and Structure

Lithium borohydride is an inorganic compound with the chemical formula LiBH4.[1][2][3] This formula indicates that each molecule of lithium borohydride is composed of one lithium cation (Li+) and one borohydride anion (BH4-). The borohydride anion consists of a central boron atom covalently bonded to four hydrogen atoms.

Molar Mass

The molar mass of LiBH4 is approximately 21.78 g/mol .[1][2][3][4] This value is derived from the sum of the atomic weights of its constituent elements, as detailed in the tables below.

Elemental Composition and Molar Mass Calculation

The molar mass of a compound is the sum of the masses of its constituent atoms. The calculation for LiBH4 is based on the atomic masses of Lithium (Li), Boron (B), and Hydrogen (H).

Table 1: Elemental Composition of LiBH4

| Element | Symbol | Number of Atoms | Atomic Mass ( g/mol ) |

| Lithium | Li | 1 | 6.94 |

| Boron | B | 1 | 10.81 |

| Hydrogen | H | 4 | 1.008 |

Table 2: Molar Mass Calculation for LiBH4

| Element | Number of Atoms | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |

| Lithium (Li) | 1 | 6.94 | 6.94 |

| Boron (B) | 1 | 10.81 | 10.81 |

| Hydrogen (H) | 4 | 1.008 | 4.032 |

| Total Molar Mass | 21.782 |

The experimentally determined and commonly cited molar mass for lithium borohydride is 21.78 g/mol .[2][4][5][6] This versatile and reactive compound is primarily used as a potent reducing agent in organic synthesis.[2] It is known for its high solubility in ethers, which offers advantages over similar reducing agents like sodium borohydride.[1] Due to its reactivity, particularly with water, it requires careful handling and storage under inert conditions.[2]

References

- 1. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 2. Lithium borohydride | Lithium tetrahydroborate | LiBH4 – Ereztech [ereztech.com]

- 3. Lithium borohydride - Sciencemadness Wiki [sciencemadness.org]

- 4. 硼氢化锂 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Lithium borohydride, 95% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Initial Investigations into the Reactivity of Lithium Tetrahydroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigations into the reactivity of lithium tetrahydroborate (LiBH₄), a versatile and powerful reducing agent. This document details its core chemical properties, reactivity with various functional groups, and provides structured data and experimental protocols for its application in organic synthesis.

Core Properties of this compound

This compound, also known as lithium borohydride (B1222165), is a white, microcrystalline powder with the chemical formula LiBH₄.[1] It is a salt consisting of the lithium cation (Li⁺) and the tetrahydroborate anion (BH₄⁻). It is noteworthy for being a stronger reducing agent than sodium borohydride (NaBH₄) but generally less reactive and safer to handle than lithium aluminium hydride (LiAlH₄).[1][2]

Physical and Chemical Properties:

| Property | Value |

| Molar Mass | 21.78 g/mol [1] |

| Appearance | White solid[1] |

| Melting Point | 268 °C (decomposes)[1] |

| Solubility | Highly soluble in ethers (e.g., THF, diethyl ether)[1][2] |

| Stability | Decomposes in the presence of moisture and in air, sometimes with spontaneous ignition. It should be stored and handled under an inert atmosphere (e.g., nitrogen or argon).[3] |

Reactivity as a Reducing Agent

This compound is a potent source of hydride (H⁻), making it an effective reducing agent for a variety of functional groups in organic chemistry.[2] Its reactivity is influenced by the solvent, with the general trend being: diethyl ether > tetrahydrofuran (B95107) (THF) > 2-propanol.[2] This is attributed to the coordinating ability of the lithium cation with the substrate, which enhances the reduction.[2]

LiBH₄ is widely used for the reduction of aldehydes, ketones, and esters to their corresponding alcohols.

Reduction of Aldehydes and Ketones:

This compound readily reduces aldehydes to primary alcohols and ketones to secondary alcohols.[4][5][6] These reactions are typically rapid and proceed with high yields.

Table 1: Reduction of Aldehydes and Ketones with LiBH₄

| Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Benzyl (B1604629) Alcohol | THF | 0 | 0.5 | >98[7] |

| Acetophenone (B1666503) | 1-Phenylethanol | THF | 25 | 1 | >95[7] |

| Cyclohexanone | Cyclohexanol | THF | 25 | 1 | >95[7] |

| Cinnamaldehyde | Cinnamyl Alcohol | THF | 0 | 1 | 95[7] |

| 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | THF | 25 | 2 | 98 (cis)[7] |

Reduction of Esters:

A key advantage of LiBH₄ over NaBH₄ is its ability to reduce esters to primary alcohols.[1][2] This reaction is highly efficient and selective, often proceeding in the presence of less reactive functional groups such as carboxylic acids, tertiary amides, and nitriles.[2]

Table 2: Reduction of Esters with LiBH₄

| Substrate | Product | Solvent | Temperature (°C) | Time | Yield (%) |

| Ethyl Acetate (B1210297) | Ethanol | THF | 25 | 1 h | >90[8] |

| Methyl Benzoate (B1203000) | Benzyl Alcohol | THF | 0 to 25 | 2 h | ~97[8] |

| Ethyl Cinnamate | Cinnamyl Alcohol | THF | 0 | 1 h | ~96 (1,2-reduction)[8] |

| γ-Butyrolactone | 1,4-Butanediol | THF | 25 | 1 h | ~99[8] |

| Diethyl Phthalate | 1,2-Benzenedimethanol | THF | 25 | 4 h | ~93[8] |

This compound exhibits useful chemoselectivity. It can selectively reduce esters in the presence of carboxylic acids, amides, and nitriles.[9][10] Furthermore, the addition of methanol (B129727) to ethereal solutions of LiBH₄ can enhance its reducing power without significantly compromising its selectivity.[11]

Reactivity with Protic Solvents

Water:

This compound reacts vigorously and often spontaneously with water, liberating hydrogen gas.[1][2] This reaction can be hazardous and is highly exothermic. The overall reaction is as follows:

LiBH₄ + 4H₂O → LiOH + B(OH)₃ + 4H₂

While generally violent, stable aqueous solutions of LiBH₄ can be prepared at low temperatures using degassed, distilled water and avoiding oxygen exposure.[1][2] The hydrolysis of LiBH₄ has been studied for its potential in hydrogen storage, with the rate of hydrogen generation being dependent on factors such as the water-to-borohydride ratio and the presence of catalysts.

Alcohols:

Similar to its reaction with water, LiBH₄ reacts with alcohols to produce hydrogen gas and the corresponding lithium and borate (B1201080) alkoxides. This reactivity necessitates the use of anhydrous solvents for reduction reactions to prevent the quenching of the reagent.

Experimental Protocols

The following diagram illustrates a typical workflow for a reduction reaction using this compound.

This protocol describes the reduction of methyl benzoate to benzyl alcohol using a 2M solution of LiBH₄ in THF.

Materials:

-

Methyl Benzoate

-

This compound (2M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

Procedure:

-

Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is dried in an oven and allowed to cool under a stream of nitrogen or argon.

-

Dissolution of Substrate: To the flask, add a solution of methyl benzoate (e.g., 640 mg, 4.7 mmol) in anhydrous THF (20 mL).

-

Addition of Reducing Agent: While stirring the solution at room temperature, add the 2M solution of LiBH₄ in THF (5 mL, 10 mmol) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup and Extraction: Filter the resulting mixture and transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by silica (B1680970) gel flash chromatography to afford pure benzyl alcohol.

This protocol details the reduction of acetophenone to 1-phenylethanol.

Materials:

-

Acetophenone

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

3 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

Procedure:

-

Reaction Setup: Under an inert atmosphere, place a solution of acetophenone (e.g., 1.20 g, 10 mmol) in anhydrous THF (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reducing Agent: Add a solution of LiBH₄ (e.g., 0.24 g, 11 mmol) in anhydrous THF (10 mL) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting ketone.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 3 M HCl (15 mL). Caution: Hydrogen gas will evolve; ensure adequate ventilation. Continue stirring for 10 minutes.

-

Workup and Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Reaction Mechanisms

The reduction of carbonyl compounds by this compound proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The lithium cation plays a crucial role by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the hydride attack.

For esters, the reaction proceeds through an initial reduction to an aldehyde intermediate, which is then further reduced to the primary alcohol.

This guide provides a foundational understanding of the reactivity of this compound, supported by structured data and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. Novel functional group selectivity in reductions with lithium borohydride in mixed solvents containing methanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of Lithium Tetrahydroborate

For Researchers, Scientists, and Drug Development Professionals

Lithium tetrahydroborate (LiBH₄), also known as lithium borohydride (B1222165), is a versatile and powerful reducing agent with significant applications in organic synthesis, hydrogen storage, and as a precursor for other borohydrides. Its superior reducing strength compared to sodium borohydride and its higher solubility in ethers make it a valuable reagent in various chemical transformations. This in-depth technical guide provides a comprehensive overview of the core synthesis routes for producing LiBH₄, complete with detailed experimental protocols, quantitative data for comparison, and graphical representations of the reaction pathways.

Core Synthesis Methodologies

The production of this compound can be broadly categorized into four primary methodologies: metathesis reactions, reactions involving lithium hydride and boron trifluoride, mechanochemical synthesis, and the use of borane (B79455) complexes with lithium hydride. Each of these routes offers distinct advantages and disadvantages concerning starting materials, reaction conditions, yield, and purity of the final product.

Metathesis Reaction

The metathesis reaction is a widely employed method for the synthesis of LiBH₄, primarily due to the ready availability and lower cost of sodium borohydride (NaBH₄). This approach involves a double displacement reaction between sodium borohydride and a lithium halide, typically lithium bromide (LiBr) or lithium chloride (LiCl).[1][2] The reaction can be performed in a solvent or through a solvent-free mechanochemical process.

Reaction Scheme:

The choice of lithium halide and reaction conditions significantly impacts the reaction rate and yield. Lithium bromide is often preferred over lithium chloride due to its higher reactivity.[3] The success of the solvent-based method hinges on the solubility of the reactants and the insolubility of the resulting sodium halide, which precipitates out of the solution, driving the reaction to completion.

| Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference(s) |

| NaBH₄, LiBr | Diethyl Ether | 25-35 | 18.5 | 90 | 97 | [3] |

| NaBH₄, LiCl | Isopropylamine | 35 (reflux) | 2 | 100 | - | [4] |

| NaBH₄, LiCl | Tetrahydrofuran (B95107) | 67 (reflux) | 48 | 65 | - | [3] |

| NaBH₄, LiBr | Tetrahydrofuran | 67 (reflux) | 16 | 99 | - | [3] |

| NaBH₄, LiBr | Ball-milling (solid-state) | Ambient | - | High | - | [1][2] |

-

Preparation: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium borohydride (1.0 eq) and lithium bromide (1.05 eq). The flask is flushed with dry nitrogen.

-

Reaction: Anhydrous diethyl ether is added to the flask via a cannula. The resulting suspension is stirred vigorously at room temperature (25°C) for 18 hours, followed by gentle reflux (35°C) for 30 minutes.

-

Work-up: The reaction mixture is allowed to cool to room temperature, and the precipitated sodium bromide is allowed to settle. The clear supernatant containing the LiBH₄ solution is then carefully transferred to a separate dry flask via a cannula.

-

Isolation: The diethyl ether is removed under reduced pressure to yield solid LiBH₄. The product should be handled and stored under an inert atmosphere due to its hygroscopic nature.

Reaction of Lithium Hydride with Boron Trifluoride

This method offers a direct route to LiBH₄ from lithium hydride (LiH) and boron trifluoride (BF₃), typically used as its etherate or tetrahydrofuran complex.[1][5] The reaction is generally performed in an ethereal solvent.

Reaction Scheme:

A key advantage of this method is the formation of a stable lithium fluoride (B91410) (LiF) byproduct, which is easily separated from the soluble LiBH₄ product. Careful control of the stoichiometry and reaction temperature is crucial to avoid the formation of diborane (B8814927) (B₂H₆).[5]

| Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference(s) |

| LiH, BF₃·THF | Tetrahydrofuran | 45-60 | 1.8 | 93 | >95 | [6] |

| LiH, BF₃·Et₂O | Diethyl Ether | Ambient | - | - | - | [1][7] |

-

Preparation: A dry, double-walled reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and an argon inlet is charged with powdered lithium hydride (4.09 eq). Anhydrous tetrahydrofuran (THF) is added, and the suspension is stirred. A catalytic amount of solid LiBH₄ can be added to initiate the reaction.

-

Reaction: The suspension is heated to 45-60°C. Boron trifluoride tetrahydrofuran complex (1.0 eq) is then added dropwise over a period of 110 minutes, maintaining the internal temperature within the specified range.

-

Completion and Work-up: After the addition is complete, the reaction mixture is refluxed for an additional 1.5 hours. The mixture is then cooled to room temperature and filtered to remove the precipitated lithium fluoride.

-

Isolation: The clear filtrate, a solution of LiBH₄ in THF, can be used directly or the solvent can be removed under vacuum to obtain solid LiBH₄.

Mechanochemical Synthesis

Mechanochemical synthesis, utilizing high-energy ball milling, provides a solvent-free and often more environmentally friendly route to LiBH₄.[8][9][10] This method can be applied to various starting materials.

Reaction Schemes:

-

From Lithium Hydride and Boron:

LiH + B + 1.5 H₂ → LiBH₄ (under H₂ atmosphere) -

From Lithium Metaborate (B1245444) and a Reducing Agent:

LiBO₂ + 2 MgH₂ → LiBH₄ + 2 MgO LiBO₂ + Mg-Al waste + H₂ → LiBH₄ + Metal Oxides (under H₂ pressure)

The high energy input from ball milling facilitates the solid-state reaction, often at room temperature, although a hydrogen atmosphere is typically required.

| Reactants | Method | Milling Time (h) | H₂ Pressure (bar) | Conversion/Yield (%) | Reference(s) |

| LiH, B | Ball-milling | - | - | - | [8] |

| LiBO₂, Mg-Al waste | Ball-milling | 1-36 | 70 | >99.5 (conversion) | [1][9][11] |

| LiBO₂, MgH₂ | Ball-milling | ~16.7 | - | 90 | [12] |

-

Preparation: In an inert atmosphere glovebox, a stainless-steel milling vial is charged with anhydrous lithium metaborate (LiBO₂), the Mg-Al waste reductant, and stainless-steel balls. The ball-to-powder mass ratio is typically high (e.g., 40:1).

-

Milling: The vial is sealed, removed from the glovebox, and connected to a hydrogen gas line. The vial is pressurized with hydrogen to the desired pressure (e.g., 70 bar).

-

Reaction: The milling is performed using a planetary ball mill for a specified duration (e.g., 1-36 hours) at a set rotational speed. The milling is often performed in cycles with intermittent cooling periods.

-

Isolation and Purification: After milling, the vial is returned to the glovebox. The product mixture, containing LiBH₄ and metal oxide byproducts, is recovered. LiBH₄ can be extracted from the mixture using a suitable solvent like diethyl ether, followed by filtration and solvent evaporation.

Reaction of Lithium Hydride with Borane-Dimethyl Sulfide (B99878) Complex

A convenient and efficient laboratory-scale synthesis of LiBH₄ involves the reaction of lithium hydride with borane-dimethyl sulfide complex (BMS, H₃B-SMe₂).[4] This method avoids the handling of gaseous diborane.

Reaction Scheme:

The reaction proceeds smoothly in an ethereal solvent, and the volatile dimethyl sulfide byproduct can be readily removed.

| Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| LiH, H₃B-SMe₂ | Diethyl Ether | - | - | High | [4] |

-

Preparation: A dry, nitrogen-flushed flask equipped with a magnetic stirrer and a dropping funnel is charged with a suspension of lithium hydride in anhydrous diethyl ether.

-

Reaction: Borane-dimethyl sulfide complex is added dropwise to the stirred suspension of LiH at room temperature. The reaction is typically exothermic.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The resulting solution of LiBH₄ in diethyl ether can be separated from any unreacted LiH by filtration.

-

Isolation: The diethyl ether and dimethyl sulfide are removed under reduced pressure to afford solid LiBH₄.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis routes for this compound.

Caption: Metathesis reaction for LiBH₄ synthesis.

Caption: Synthesis of LiBH₄ from LiH and BF₃.

Caption: Mechanochemical synthesis routes to LiBH₄.

Caption: Synthesis of LiBH₄ using BMS.

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and challenges. The choice of a particular method will depend on factors such as the desired scale of production, cost of starting materials, required purity of the final product, and available laboratory equipment. The metathesis reaction offers a cost-effective approach for large-scale production, while the reaction of lithium hydride with boron trifluoride provides a high-purity product. Mechanochemical methods are promising for their solvent-free nature, and the use of borane-dimethyl sulfide complex is a convenient option for laboratory-scale synthesis. This guide provides the foundational knowledge for researchers and professionals to select and implement the most suitable synthesis strategy for their specific needs.

References

- 1. revues.imist.ma [revues.imist.ma]

- 2. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Engineering LiBH4-Based Materials for Advanced Hydrogen Storage: A Critical Review of Catalysis, Nanoconfinement, and Composite Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1440934A1 - Process for preparing lithium borohydride - Google Patents [patents.google.com]

- 7. Lithium borohydride - Sciencemadness Wiki [sciencemadness.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of Lithium Borohydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for lithium borohydride (B1222165) (LiBH₄), a powerful reducing agent utilized in organic synthesis. Given its hazardous nature, a thorough understanding of its properties and associated safety protocols is critical for all personnel.

Chemical and Physical Properties

Lithium borohydride is a white to grayish crystalline powder.[1] It is a potent reducing agent, stronger than sodium borohydride but generally less reactive than lithium aluminum hydride.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Lithium Borohydride

| Property | Value | Citations |

| Chemical Formula | LiBH₄ | [2][3] |

| Molecular Weight | 21.78 g/mol | [3] |

| Appearance | White to grayish crystalline powder | [1] |

| Density | 0.666 g/cm³ | [2] |

| Melting Point | 268 °C (514 °F; 541 K) | [2] |

| Boiling Point | Decomposes at 380 °C (716 °F; 653 K) | [2][4] |

| Solubility in Ether | 2.5 g/100 mL | [2] |

| Autoignition Temperature | > 180 °C (356 °F; 453 K) | [2] |

Toxicological Data

Lithium borohydride is toxic if swallowed, inhaled, or absorbed through the skin.[5] It can cause severe chemical burns to the skin, eyes, and respiratory tract.[5][6] Ingestion may lead to damage of the blood, kidneys, heart, and liver.[6]

Table 2: Toxicological Properties of Lithium Borohydride

| Parameter | Value | Species | Citations |

| LD50 (Oral) | 87.8 mg/kg | Mouse | [7] |

Reactivity and Incompatibilities

A primary hazard associated with lithium borohydride is its violent reaction with water and other protic solvents, which liberates highly flammable hydrogen gas.[3][5] This reaction can be vigorous enough to cause ignition.[8]

Key Incompatibilities:

-

Water and Moist Air: Reacts violently to produce flammable hydrogen gas.[3][5]

-

Acids: Reacts vigorously, producing toxic fumes.[5]

-

Alcohols and other Protic Solvents: Reacts to produce flammable hydrogen gas.[9][10]

-

Strong Oxidizing Agents: Can lead to explosive reactions.[11]

-

Amines, Halogens, Acid Anhydrides, and Chloroformates: Incompatible and may react violently.[11]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling lithium borohydride to prevent contact and inhalation. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

Recommended PPE:

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are essential.[12]

-

Skin Protection: A flame-retardant lab coat, worn over clothing made from natural fibers (e.g., cotton), is required.[12]

-

Hand Protection: Double gloving is recommended. An inner nitrile glove can be worn with a heavier, chemical-resistant outer glove such as butyl rubber or Viton®.[13][14][15] Glove selection should be guided by the manufacturer's compatibility charts, as breakthrough times can vary.[16] Always inspect gloves for any signs of degradation before use.

-

Respiratory Protection: For operations that may generate dusts or aerosols, a NIOSH-approved respirator with a suitable cartridge (e.g., Type BAX-P) is necessary.[5] All work with solid lithium borohydride should be conducted in a certified chemical fume hood or a glovebox.[17]

Figure 1. Recommended PPE for handling lithium borohydride.

Storage and Handling

Proper storage and handling procedures are crucial to prevent accidents.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[5]

-

Containers must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Store in a dedicated, flame-proof cabinet.[5]

-

Protect containers from physical damage and inspect regularly for leaks.[5]

Handling:

-

All manipulations of solid lithium borohydride should be performed under an inert atmosphere in a glovebox or a certified chemical fume hood.[12][17]

-

Avoid the formation of dust.[11]

-

Use non-sparking tools.[5]

-

Ground and bond containers when transferring material.[17]

-

Never work alone when handling this substance.

Figure 2. General workflow for handling solid lithium borohydride.

Emergency Procedures

Spill Response:

-

Minor Spill (Solid):

-

Eliminate all ignition sources.[5]

-

Wearing appropriate PPE, cover the spill with a dry, non-combustible material such as dry sand, soda ash, or lime.[5][8] DO NOT use combustible materials like paper towels.

-

Using non-sparking tools, carefully collect the mixture into a dry, labeled container for disposal.[5]

-

-

Major Spill:

Figure 3. Decision-making workflow for lithium borohydride spills.

Fire Fighting:

-

DO NOT use water, carbon dioxide (CO₂), or foam extinguishers. [5]

-

Small Fires: Use a Class D dry chemical extinguisher, dry sand, soda ash, or lime.[5][8]

-

Large Fires: Use large quantities of dry sand, dry chemical, or soda ash. It may be necessary to withdraw from the area and let the fire burn.[5][8]

-

If a container is exposed to fire, cool it with flooding quantities of water from a protected location, but do not allow water to contact the material itself.[5]

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Brush off any solid material. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[17]

Experimental Protocols

The following protocols are provided as general guidelines and should be adapted to the specific scale and conditions of your experiment. A thorough risk assessment must be conducted before any new procedure.

7.1. Preparation of a Lithium Borohydride Solution in THF (Example)

This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

-

Solvent Preparation: Use anhydrous tetrahydrofuran (B95107) (THF).

-

Dissolution: In a flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the desired amount of anhydrous THF.

-

Slowly add the pre-weighed solid lithium borohydride to the stirring solvent. The dissolution may be slightly exothermic.

-

Stir until the solid is fully dissolved. The resulting solution is ready for use.

7.2. Quenching of a Reaction Mixture Containing Excess Lithium Borohydride

This procedure is highly exothermic and produces hydrogen gas. It must be performed in a fume hood, away from ignition sources, and with appropriate cooling.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath.[18]

-

Initial Quenching (Slowly!): While stirring vigorously, very slowly and dropwise add a less reactive protic solvent such as isopropanol (B130326) or ethanol.[19][20] Monitor for gas evolution and control the addition rate to keep the reaction from becoming too vigorous.

-

Secondary Quenching: Once the initial vigorous reaction has subsided, slowly and dropwise add methanol (B129727).[20]

-

Final Quenching: After gas evolution from the methanol addition has ceased, very slowly and carefully add water dropwise to ensure all residual hydride is destroyed.[18][19]

-

Acidification (Optional but Recommended): To neutralize the resulting basic solution and decompose borate (B1201080) complexes, slowly add a dilute acid (e.g., 1 M HCl) until the aqueous phase is acidic.[18]

-

Workup: Proceed with standard aqueous workup and extraction of the desired product.

7.3. Disposal of Lithium Borohydride Waste

Small quantities of unreacted lithium borohydride and contaminated materials must be quenched before disposal.

-

Containment: Collect contaminated materials (e.g., weighing paper, gloves) in a dry, dedicated waste container inside a fume hood.[21]

-

Neutralization: In a large, suitable container (e.g., a large beaker or flask) with a magnetic stir bar, add a large volume of a less reactive alcohol like isopropanol.

-

Slowly and in small portions, add the lithium borohydride waste to the stirring alcohol.

-

Once the reaction has ceased, follow the secondary and final quenching steps outlined in the reaction quenching protocol (Section 7.2).

-

The resulting neutralized solution should be collected as hazardous waste. Do not pour down the drain.[17]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for lithium borohydride. It is not a substitute for formal safety training and a thorough understanding of the specific procedures and hazards in your laboratory. Always consult the Safety Data Sheet (SDS) and your institution's safety guidelines before working with this chemical.

References

- 1. Lithium borohydride | BH4.Li | CID 4148881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 3. Lithium borohydride | Lithium tetrahydroborate | LiBH4 – Ereztech [ereztech.com]

- 4. Lithium borohydride | 16949-15-8 [amp.chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. LITHIUM BOROHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Solved temperature in common organic solvents. But lithium | Chegg.com [chegg.com]

- 10. quora.com [quora.com]

- 11. fishersci.com [fishersci.com]

- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 13. yourglovesource.com [yourglovesource.com]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 16. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]

- 17. research.uga.edu [research.uga.edu]

- 18. benchchem.com [benchchem.com]

- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 20. sarponggroup.com [sarponggroup.com]

- 21. Lithium Borohydride Ignites Trash | The UC Center for Laboratory Safety [cls.ucla.edu]

An In-depth Technical Guide to the Solubility of Lithium Tetrahydroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium tetrahydroborate (LiBH₄), a potent reducing agent, in various organic solvents. Understanding its solubility is critical for its effective use in chemical synthesis and other applications. This document outlines quantitative solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

This compound, also known as lithium borohydride, exhibits a wide range of solubilities in organic solvents, primarily dictated by the solvent's polarity and ability to solvate the lithium cation. Ethereal solvents are particularly effective due to the coordinating ability of the oxygen lone pairs. The following table summarizes the quantitative solubility of LiBH₄ in several common organic solvents at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Ethers | ||

| Diethyl Ether | 0 | 1.28[1] |

| 1 | 1.37[1] | |

| 20 | 3[1] | |

| 25 | 4.28[1] | |

| 34 | 6.62[2] | |

| 38.8 | 28.5[1] | |

| Tetrahydrofuran (B95107) (THF) | -23 | 15.5[1] |

| 0 | 17.8[1] | |

| 25 | 28[1] | |

| 1,4-Dioxane | 18 | 0.3 (g/100mL)[2] |

| 25 | 0.06[1] | |

| Diglyme (bis(2-methoxyethyl) ether) | 25 | 1.79[1] |

| Dimethoxyethane | 0 | 4.14 (g/100mL)[2] |

| 75 | 4.57 (g/100mL)[2] | |

| Dimethyl Ether | -45.2 | 1.6[1][2] |

| Amines | ||

| Isopropylamine | 10 | 8[1] |

| n-Butylamine | 10 | 5.2[1] |

| Hydrazine | 25 | 15.6[1] |

| Other Polar Organic Solvents | ||

| Dimethylformamide (DMF) | 25 | 3.5[1] |

| Hydrocarbons | ||

| Cyclohexane, Heptane, Hexane, Pentane, Toluene, Xylene | Ambient | Insoluble[2][3] |

| Protic Solvents | ||

| Ethanol, Methanol | Ambient | Reacts[1] |

Note: this compound is highly soluble in ethereal solvents like diethyl ether and tetrahydrofuran but is insoluble in hydrocarbons.[3] It reacts with protic solvents such as water and alcohols.[1][2]

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound requires stringent anhydrous and anaerobic conditions due to its high reactivity with moisture and air. The isothermal equilibrium method is a reliable technique for this purpose.

Objective: To determine the equilibrium solubility of LiBH₄ in a given anhydrous organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (LiBH₄), high purity

-

Anhydrous organic solvent of interest

-

Inert gas (Argon or Nitrogen, high purity)

-

Glovebox or Schlenk line

-

Temperature-controlled shaker or magnetic stirrer with a thermostat

-

Glass vials or flasks with airtight septa or caps

-

Syringes and needles

-

Filtration unit with inert filters (e.g., PTFE syringe filters)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis (e.g., ICP-OES for lithium or boron analysis, or a gas buret for hydrolysis-based determination)

Procedure:

-

Preparation of Materials (Inert Atmosphere):

-

All glassware must be rigorously dried in an oven and cooled under a stream of inert gas or inside a glovebox.

-

The organic solvent must be dried using appropriate drying agents and degassed prior to use.

-

All manipulations of solid LiBH₄ and the preparation of solutions must be performed under an inert atmosphere (e.g., inside a glovebox).

-

-

Establishment of Equilibrium:

-

An excess amount of solid LiBH₄ is added to a known mass or volume of the anhydrous solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

The vial is then placed in a temperature-controlled shaker or on a stirrer with a thermostat set to the desired temperature.

-

The mixture is agitated for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, and the required time should be determined by preliminary experiments where the concentration of the solute in the liquid phase is measured at different time points until it becomes constant.

-

-

Sample Collection and Separation:

-

Once equilibrium is established, agitation is stopped, and the solid phase is allowed to settle.

-

A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles. This step must be performed while maintaining the system at the equilibrium temperature and under an inert atmosphere.

-

-

Quantitative Analysis:

-

A precisely measured volume or mass of the clear, saturated solution is transferred to a volumetric flask and diluted with an appropriate solvent.

-

The concentration of LiBH₄ in the diluted sample is determined using a suitable analytical method. One common method is to hydrolyze the LiBH₄ and measure the volume of hydrogen gas produced.[4] Alternatively, the concentration of lithium or boron can be determined by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

The gravimetric method can also be employed, where a known mass of the saturated solution is taken, the solvent is carefully evaporated under vacuum, and the mass of the remaining LiBH₄ is determined.

-

-

Calculation of Solubility:

-

The solubility is calculated from the concentration of the saturated solution and is typically expressed in grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining LiBH₄ solubility.

References

Methodological & Application

Application Notes and Protocols: Ester Reduction Using Lithium Tetrahydroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium tetrahydroborate (LiBH₄), also known as lithium borohydride (B1222165), is a versatile and selective reducing agent employed in organic synthesis.[1] It is particularly useful for the reduction of esters to their corresponding primary alcohols. While less reactive than lithium aluminum hydride (LiAlH₄), LiBH₄ offers the advantage of being a stronger reducing agent than sodium borohydride (NaBH₄) and exhibits excellent solubility in ethereal solvents like tetrahydrofuran (B95107) (THF).[1][2] This increased reactivity compared to NaBH₄ is attributed to the polarizing effect of the lithium cation on the carbonyl substrate.[1] These characteristics make LiBH₄ a valuable tool for chemoselective reductions in the synthesis of complex molecules.

Mechanism of Ester Reduction

The reduction of an ester to a primary alcohol by this compound proceeds through a two-step nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

-